trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Description

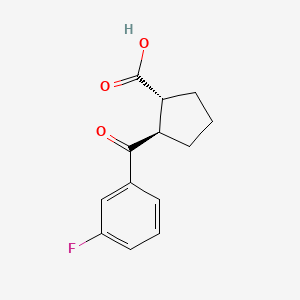

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative characterized by a carboxylic acid group at the 1-position and a 3-fluorobenzoyl substituent at the 2-position of the cyclopentane ring. The compound’s structure (molecular formula: C13H13FO3) combines aromatic and aliphatic features, with the fluorine atom influencing electronic properties and bioavailability.

Properties

IUPAC Name |

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRHYHQPXIURO-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641332 | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-04-3 | |

| Record name | rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 3-Fluorobenzoyl Intermediate

The initial step in the synthesis involves preparing the 3-fluorobenzoyl chloride intermediate, which is crucial for subsequent acylation reactions.

- Reaction: 3-Fluorobenzoic acid is reacted with thionyl chloride (SOCl2) under reflux conditions.

- Conditions: Typically, refluxing for several hours ensures complete conversion to the acid chloride.

- Outcome: The 3-fluorobenzoyl chloride is obtained as a reactive acylating agent for further steps.

This step is well-established in aromatic acyl chloride synthesis and provides a high-purity intermediate for the next stage.

Cyclopentane Ring Formation via Acylation

The next critical step is the formation of the cyclopentane ring bearing the fluorobenzoyl substituent.

- Reaction: The 3-fluorobenzoyl chloride is reacted with cyclopentanone in the presence of a strong base such as sodium hydride (NaH).

- Mechanism: The base deprotonates cyclopentanone to form an enolate, which then undergoes nucleophilic acyl substitution with the acid chloride.

- Conditions: Anhydrous conditions and controlled temperature (often 0–25 °C) are maintained to optimize yield and selectivity.

- Outcome: The reaction yields the corresponding 3-fluorobenzoyl-substituted cyclopentane ketone intermediate.

This step is pivotal for introducing the fluorobenzoyl group onto the cyclopentane ring with trans stereochemistry.

Carboxylation to Introduce the Carboxylic Acid Group

The final step involves carboxylation to install the carboxylic acid functionality at the 1-position of the cyclopentane ring.

- Reaction: The cyclopentane ketone intermediate undergoes carboxylation using carbon dioxide (CO2) under high pressure and elevated temperature.

- Conditions: Pressures typically range from 10 to 50 atm, and temperatures from 50 to 100 °C, often in the presence of a base or catalyst to facilitate CO2 insertion.

- Outcome: The carboxylated product, trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid, is obtained after acidification and purification.

This step is essential for introducing the carboxylic acid group with control over stereochemistry and yield.

Alternative and Advanced Synthetic Approaches

Recent advances in cyclopentane carboxylic acid functionalization provide alternative routes and improvements:

- Transannular C–H Arylation: A novel method involves direct transannular γ-C–H arylation of α-tertiary cyclopentane carboxylic acids using palladium catalysis with specialized ligands (e.g., quinuclidine-pyridone ligand L1). This method allows for one-step synthesis of arylated cyclopentane carboxylic acids with high regio- and diastereoselectivity, potentially applicable to fluorobenzoyl derivatives.

- Advantages: This approach reduces the number of synthetic steps, improves diastereocontrol, and allows easy variation of aryl substituents, which could streamline the synthesis of this compound analogs.

Industrial Production Considerations

For large-scale synthesis, the following optimizations are typically employed:

- Continuous Flow Reactors: Enhance reaction control, safety, and scalability.

- Automated Synthesis and Purification: Improve reproducibility and product purity.

- Use of Bulk Commodity Chemicals: Such as thionyl chloride and sodium hydride, to reduce costs.

- Process Safety: Replacement of hazardous reagents with safer alternatives where possible (e.g., oxone replacing mCPBA in related fluorinated acid syntheses).

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| 1 | Formation of 3-fluorobenzoyl chloride | 3-Fluorobenzoic acid + SOCl2, reflux | Acid chloride intermediate, high purity | High yield, standard procedure |

| 2 | Acylation with cyclopentanone | 3-Fluorobenzoyl chloride + cyclopentanone + NaH, anhydrous, 0–25 °C | Enolate formation and nucleophilic acyl substitution | Good yield, trans stereochemistry |

| 3 | Carboxylation | CO2 under high pressure (10–50 atm), 50–100 °C, base catalyst | Introduces carboxylic acid group | Moderate to high yield |

| 4 | Optional transannular C–H arylation | Pd catalyst, quinuclidine-pyridone ligand, aryl iodides | One-step arylation with diastereocontrol | 37–87% yield depending on substrate |

Research Findings and Analysis

- The classical multi-step synthesis remains the most common method for preparing this compound, with well-established reaction conditions and reagents.

- The use of palladium-catalyzed transannular C–H functionalization represents a significant advancement, offering a more direct and stereoselective route to arylated cyclopentane carboxylic acids, including fluorinated derivatives.

- Industrial methods focus on scalability, safety, and cost-effectiveness, often employing continuous flow techniques and safer oxidants.

- The stereochemical control in these syntheses is critical, as the trans configuration impacts the compound’s biological activity and chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Organic Synthesis : trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the incorporation of various functional groups, facilitating the development of new chemical entities.

- Reactivity Studies : The compound can be used to study reaction mechanisms due to its ability to participate in diverse chemical transformations.

Biology

- Biochemical Studies : This compound is employed in research to investigate the interactions of fluorinated compounds with biological systems. Its fluorobenzoyl moiety can modulate enzyme activity, making it valuable for studying metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.

Medicine

- Drug Discovery : The compound is being explored as a scaffold for developing potential pharmaceutical agents. Its structural characteristics may enhance binding affinity to biological targets, thereby improving therapeutic efficacy.

- Radiopharmaceutical Development : Due to its fluorine content, this compound can be utilized in the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging applications, aiding in cancer diagnostics and treatment monitoring.

Industry

- Material Science : The unique properties of this compound make it suitable for producing specialty chemicals and polymer additives. Its reactivity can be harnessed to develop new materials with tailored properties.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant antimicrobial effects against various bacterial strains by disrupting cell membranes. |

| Cancer Cell Line Studies | Induced apoptosis in cancer cell lines through caspase pathway activation, suggesting potential as an anticancer agent. |

| Enzymatic Assays | Used as both substrate and inhibitor in enzymatic assays to elucidate metabolic pathways. |

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity . The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with target molecules .

Comparison with Similar Compounds

Chlorinated Analog: trans-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

- Molecular Formula : C13H13ClO3 (vs. C13H13FO3 for the fluorinated compound) .

- Structural Differences : Chlorine (atomic radius: 0.79 Å) is larger and less electronegative than fluorine (0.64 Å), leading to distinct electronic and steric effects.

- Physicochemical Impact: The chloro analog has a higher molecular weight (252.7 g/mol vs. 236.2 g/mol for the fluoro compound), which may reduce solubility in polar solvents.

Brominated Derivatives

Bromine’s larger size (1.04 Å) would further increase steric hindrance compared to fluorine or chlorine.

Comparison with Alkyl-Substituted Derivatives

trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

- Molecular Formula : C15H18O3 (vs. C13H13FO3) .

- Substituent Effects : The 3,4-dimethyl groups introduce steric bulk and hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility.

- Biological Implications : Methyl groups may stabilize hydrophobic interactions in protein binding pockets, a feature exploited in drug design for improved target affinity .

trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid

- Positional Isomerism: The ortho-methyl group (vs.

Comparison with Amino and Hydroxy Derivatives

Amino-Substituted Cyclopentanes

- Example: (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid ().

- Functional Group Impact: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in acidic environments. The Boc-protected derivative (PBXA4027) demonstrates stability during synthesis, a contrast to the hydrolytically sensitive fluorobenzoyl group .

Hydroxy-Substituted Analogs

- Example: 1-Amino-2-hydroxycyclopentanecarboxylic acid ().

- Hydrogen Bonding : The hydroxyl group increases polarity and aqueous solubility, making such derivatives suitable for aqueous-phase biological applications.

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural characteristics, including a cyclopentane ring and a carboxylic acid functional group, contribute to its biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C13H13FO3

- Molecular Weight: 236.24 g/mol

- Functional Groups: Carboxylic acid, fluorobenzoyl moiety

The presence of the fluorobenzoyl group enhances both the biological activity and solubility of the compound in various organic solvents, making it a valuable candidate for drug development and biochemical studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorobenzoyl moiety is believed to modulate the activity of enzymes and receptors, while the rigid cyclopentane structure enhances binding affinity and specificity.

Interaction Studies

Research has shown that this compound exhibits significant binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic applications, particularly in the context of drug discovery.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies illustrate the compound's potential applications:

- Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. The compound's structure allows for effective modulation of these enzymes, suggesting its utility in cancer therapy .

- PET Imaging Applications : The compound has been evaluated as a potential PET imaging agent due to its favorable biodistribution profile in preclinical models. Studies demonstrated that derivatives of this compound could effectively target gliosarcoma cells, highlighting its relevance in oncological imaging .

Synthesis and Derivatives

This compound serves as an important intermediate in organic synthesis. Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that enhance its biological properties:

- Oxidation Reactions : Can yield ketones or aldehydes.

- Reduction Reactions : Convert carboxylic acids to alcohols or aldehydes.

- Substitution Reactions : Introduce different functional groups at the fluorobenzoyl position.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (trans vs. cis) of trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid be confirmed experimentally?

- Methodological Answer : The trans configuration can be validated using nuclear Overhauser effect (NOE) NMR spectroscopy. For example, cross-peaks between the cyclopentane protons and the fluorobenzoyl group in NOESY spectra will indicate spatial proximity consistent with the trans isomer. X-ray crystallography is definitive for absolute configuration determination if suitable crystals are obtained .

- Data Analysis : In cases where crystallography is impractical, coupling constants () in H NMR can differentiate isomers. For trans-substituted cyclopentanes, vicinal protons typically exhibit larger values (8–12 Hz) compared to cis isomers (4–6 Hz) .

Q. What synthetic strategies are effective for introducing the 3-fluorobenzoyl moiety onto the cyclopentane ring?

- Methodological Answer : A Friedel-Crafts acylation or Suzuki coupling may be employed. For example, cyclopentane-1-carboxylic acid derivatives can react with 3-fluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl) to form the benzoylated product. Alternatively, palladium-catalyzed coupling of a cyclopentane boronic ester with 3-fluoroiodobenzene can achieve regioselective functionalization .

- Experimental Design : Monitor reaction progress via TLC or HPLC. Optimize reaction temperature (e.g., 80–100°C for Friedel-Crafts) and stoichiometry to minimize byproducts like diacylated compounds .

Q. How can purity and enantiomeric excess (ee) be assessed for this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures to calculate ee. LC-MS (e.g., [M+H] ion analysis) can confirm molecular weight and detect impurities .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorobenzoyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the benzoyl carbonyl toward nucleophilic attack. Compare reaction rates with non-fluorinated analogs (e.g., 3-methylbenzoyl derivatives) using kinetic studies (UV-Vis or F NMR). Computational analysis (DFT) can model charge distribution and transition states .

- Data Contradiction : If unexpected reactivity is observed (e.g., reduced activity), consider steric hindrance from the cyclopentane ring or competing decomposition pathways (e.g., hydrolysis). Stability studies under varying pH and temperature conditions are recommended .

Q. What strategies mitigate racemization during synthesis of enantiomerically pure trans-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Use low-temperature conditions (<0°C) for acylation steps to suppress epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance stereocontrol. Monitor ee at each synthetic step using chiral HPLC .

- Case Study : In analogous cyclopentane systems, enzymatic resolution with Candida antarctica lipase B achieved >98% ee for carboxylic acid derivatives .

Q. How can the compound’s potential as a GABA aminotransferase (GABA-AT) inhibitor be evaluated?

- Methodological Answer : Conduct in vitro enzyme inhibition assays using purified GABA-AT. Measure IC values via spectrophotometric detection of GABA consumption (e.g., coupled assay with NADPH oxidation). Compare results to known inhibitors like CPP-115, a cyclopentane carboxylic acid derivative with IC = 0.3 µM .

- Advanced Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions between the fluorobenzoyl group and GABA-AT’s active site. Mutagenesis studies (e.g., Ala-scanning) can validate key residues for inhibitor binding .

Data Interpretation and Conflict Resolution

Q. How should conflicting LC-MS and NMR data be resolved when characterizing this compound?

- Methodological Answer : Reconcile discrepancies by cross-validating with orthogonal techniques. For example, if LC-MS indicates a higher molecular weight adduct, check for solvent adduction (e.g., acetonitrile or methanol clusters). Use high-resolution MS (HRMS) to confirm exact mass. For NMR, employ F-H HOESY to verify spatial relationships between fluorine and protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.